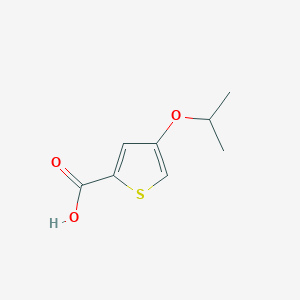

4-Isopropoxythiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

4-propan-2-yloxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H10O3S/c1-5(2)11-6-3-7(8(9)10)12-4-6/h3-5H,1-2H3,(H,9,10) |

InChI Key |

FYZCRRFBUUIISW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CSC(=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isopropoxythiophene 2 Carboxylic Acid and Its Precursors

Strategies for the Construction of the Thiophene (B33073) Core with Isopropoxy Moieties

The assembly of the 4-isopropoxythienyl framework can be approached in two primary ways: by constructing the thiophene ring with the isopropoxy group already present on a precursor, or by functionalizing a pre-formed thiophene ring. The latter is often more common and versatile.

Oxidation-Based Synthetic Routes to Thiophene Carboxylic Acids

A common and effective method for introducing a carboxylic acid group at the 2-position of a thiophene ring is through the oxidation of a precursor functional group. This typically involves the oxidation of a 2-alkyl or 2-acylthiophene. For instance, 2-acetylthiophene (B1664040) can be oxidized to thiophene-2-carboxylic acid. nih.gov A new and potentially more cost-effective process for this transformation utilizes a homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene (AcT). jk-sci.com

In a related approach, thiophene derivatives can be synthesized by the reaction of thiophenes with a CCl4–CH3OH–catalyst system, which can yield methyl 2-thiophenecarboxylates in total yields of 44–85%. hhu.desemanticscholar.org The proposed mechanism involves the in-situ formation of methyl hypochlorite (B82951) and formaldehyde. The thiophene undergoes oxymethylation, and the resulting 2-oxymethylthiophene is then oxidized to the corresponding carboxylic acid, which is subsequently esterified in the methanol (B129727) solvent. hhu.desemanticscholar.org

| Catalyst | Substrate | Product | Yield (%) |

| VO(acac)₂ | Thiophene | Methyl 2-thiophenecarboxylate | 45 |

| Mo(CO)₆ | Thiophene | Methyl 2-thiophenecarboxylate | - |

| Fe(acac)₃ | Thiophene | Methyl 2-thiophenecarboxylate | - |

| VO(acac)₂ | 2-Methylthiophene | Methyl 5-methyl-2-thiophenecarboxylate | 49 |

| VO(acac)₂ | 2-Ethylthiophene | Methyl 5-ethyl-2-thiophenecarboxylate | 64 |

| VO(acac)₂ | 3-Methylthiophene | Methyl 3-methyl-2-thiophenecarboxylate | 34.4 |

| Table 1: Oxidation of Thiophenes to Methyl Thiophenecarboxylates. Data sourced from hhu.desemanticscholar.org |

Carboxylation Reactions for Incorporating the Carboxylic Acid Functionality

Direct introduction of the carboxylic acid group onto the thiophene ring can be achieved through various carboxylation reactions, most notably involving organometallic intermediates or transition metal catalysis.

A well-established method for the synthesis of carboxylic acids is the carboxylation of Grignard reagents. chemistrysteps.com This reaction involves the treatment of an organohalide with magnesium to form a Grignard reagent, which then reacts with carbon dioxide (often in the form of dry ice) to produce a magnesium carboxylate salt. chemistrysteps.comyoutube.com Subsequent acidification yields the desired carboxylic acid. chemistrysteps.comyoutube.com This method extends the carbon chain by one carbon. chemistrysteps.com

For the synthesis of 4-isopropoxythiophene-2-carboxylic acid, this would entail the formation of a Grignard reagent from a 2-halo-4-isopropoxythiophene. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, leading to the carboxylate, which is then protonated. chemistrysteps.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. youtube.comwhiterose.ac.uk

A one-pot, three-step mechanochemical protocol for Grignard reactions with gaseous CO2 has been developed, offering short reaction times and reduced solvent usage. nih.govnih.gov

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids from organic halides or pseudohalides and carbon monoxide. More advanced methods allow for the direct C-H bond carbonylation of aromatic systems.

Recent studies have demonstrated the direct palladium-catalyzed carboxylation of alkenyl C-H bonds with CO2. nih.gov For instance, the treatment of 2-hydroxystyrenes with a catalytic amount of palladium(II) acetate (B1210297) and cesium carbonate under an atmospheric pressure of CO2 can afford coumarins in good yield. nih.gov Similar strategies could potentially be adapted for the direct carboxylation of 3-isopropoxythiophene at the 2-position. The proposed mechanism involves the initial oxidative insertion of Pd(0) into the substrate, followed by the insertion of CO2. nih.gov

Introduction of the Isopropoxy Group: Etherification and Alkylation Strategies

The isopropoxy group is typically introduced onto the thiophene ring via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. chemistrysteps.comprepchem.commdpi.comresearchgate.netresearchgate.net This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. prepchem.commdpi.comresearchgate.net

In the context of synthesizing this compound, a key intermediate would be a 4-hydroxythiophene-2-carboxylic acid derivative, such as methyl 4-hydroxythiophene-2-carboxylate. The hydroxyl group of this precursor can be deprotonated with a suitable base, such as sodium hydride, to form a phenoxide-like intermediate. This nucleophilic intermediate can then react with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the isopropoxy ether linkage. prepchem.commdpi.comresearchgate.net The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.

The Fiesselmann-type synthesis is a method to produce methyl-5-aryl-3-hydroxythiophene-2-carboxylates, which could serve as precursors for etherification. researchgate.net

Functional Group Interconversions and Protection Strategies

The synthesis of a multifunctional molecule like this compound often requires the use of protecting groups to mask reactive sites and ensure that reactions occur at the desired positions. Functional group interconversions are also essential to transform one functional group into another as needed throughout the synthetic sequence.

For instance, if the carboxylic acid is present during the Williamson ether synthesis, it would need to be protected to prevent it from reacting with the base used for deprotonation. A common strategy is to protect the carboxylic acid as an ester, such as a methyl or ethyl ester. wikipedia.org The ester can be formed through Fischer esterification of the carboxylic acid with the corresponding alcohol under acidic conditions. wikipedia.org

After the introduction of the isopropoxy group, the ester protecting group can be removed by hydrolysis under either acidic or basic conditions to yield the final carboxylic acid. Basic hydrolysis, or saponification, is commonly employed, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. researchgate.net Subsequent acidification of the resulting carboxylate salt liberates the free carboxylic acid. researchgate.net

The choice of protecting group and the conditions for its removal must be compatible with the other functional groups present in the molecule to avoid undesired side reactions.

Esterification and Transesterification Techniques for Carboxylic Acid Derivatives

The carboxylic acid functional group of thiophene-2-carboxylic acids can be readily converted into various ester derivatives through several established methods. Esterification is a fundamental transformation that not only modifies the properties of the final compound but also serves as a protective strategy during multi-step syntheses.

Direct esterification can be achieved under acidic conditions by reacting the carboxylic acid with an alcohol. In some synthetic schemes for 2-thiophenecarboxylic acids, the use of an alcohol like methanol in excess as a solvent or co-reagent in the presence of a catalyst can lead directly to the formation of the corresponding methyl ester. semanticscholar.orgresearchgate.net

Transesterification is another powerful technique for modifying the ester group. This process involves the conversion of one ester into another by reaction with an alcohol, a reaction that can be catalyzed by either acids or bases. wikipedia.org The mechanism under basic conditions involves nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess, or the alcohol byproduct is removed from the reaction mixture, for instance, by distillation. wikipedia.org A variety of catalysts have been developed to promote efficient transesterification under mild conditions, which is particularly important when dealing with sensitive functional groups on the thiophene ring.

The table below summarizes various catalytic systems used for transesterification.

| Catalyst System | Substrate Alcohol | Conditions | Outcome |

| N-Heterocyclic Carbenes (NHCs) | 1°, 2°, and 3° alcohols | Methyl formate (B1220265) as formyl transfer reagent | Forms a broad range of formate esters in good yields. organic-chemistry.org |

| Tetranuclear Zinc Cluster | Various functionalized alcohols | Refluxing in the corresponding alcohol | Efficient conversion to various esters under mild conditions. organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) | Methyl, ethyl, isopropyl, allyl alcohols | Boiling in alcohol | Direct transesterification of various esters in high yields. organic-chemistry.org |

| Silica Chloride | Alcohols | - | An efficient catalyst for both esterification and transesterification. organic-chemistry.org |

Formation of Acid Chlorides as Synthetic Intermediates

To enhance the reactivity of the carboxylic acid group for subsequent reactions, such as amidation or Friedel-Crafts acylation, it is often converted into a more electrophilic acid chloride. Thiophene-2-carbonyl chlorides are key intermediates in the synthesis of various commercial products, including the nematicide Tioxazafen. acs.orggoogle.com

The most common laboratory and industrial methods for this transformation involve reacting the thiophene-2-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used, often with a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the reaction. chemicalbook.com The reaction proceeds with the release of sulfur dioxide and hydrogen chloride gases. chemicalbook.com Another effective reagent is oxalyl chloride, which can be used to prepare thiophene-2-carbonyl chloride under various conditions. google.com

A more recent and innovative approach involves the direct catalytic aerobic oxidation of a precursor like 2-acetylthiophene to produce 2-thiophenecarboxylic acid, which can then be converted to the acid chloride. acs.org This avoids the generation of significant waste associated with older manufacturing routes. acs.org The choice of reagent depends on the scale of the reaction, the desired purity, and the presence of other functional groups in the molecule.

The table below compares common reagents for the formation of thiophene-2-carbonyl chloride.

| Reagent | Catalyst/Conditions | Key Features |

| Thionyl Chloride (SOCl₂) | Catalytic N,N-dimethylformamide (DMF), 65°C | A common and effective laboratory method; gaseous byproducts are easily removed. chemicalbook.com |

| Oxalyl Chloride ((COCl)₂) | Autoclave, 200°C, 40 bar | Can provide good yields but may require high temperatures and pressures. google.com |

| Phosgene (B1210022) (COCl₂) | Aluminum chloride (AlCl₃) | Used in some industrial processes but involves highly toxic phosgene and can be problematic to scale. google.com |

Protective Group Chemistry for Selective Synthesis

In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the use of protecting groups is an essential strategy. A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions, thus preventing unwanted side reactions. organic-chemistry.org

An ideal protecting group must meet several criteria:

It must be installed selectively and in high yield. total-synthesis.com

It must be stable under the conditions of subsequent reaction steps. total-synthesis.com

It must be removed selectively and in high yield without affecting other parts of the molecule. total-synthesis.com

The table below lists common protecting groups for functional groups relevant to the synthesis of this compound.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | - | Acid or base hydrolysis |

| Carboxylic Acid | Benzyl Ester | Bn | Catalytic hydrogenolysis. libretexts.org |

| Alcohol | Benzyl Ether | Bn | Catalytic hydrogenolysis. libretexts.org |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS | Acid or fluoride (B91410) ion (e.g., TBAF). libretexts.org |

| Alcohol | Tetrahydropyranyl Ether | THP | Acidic hydrolysis. libretexts.org |

Advanced Catalytic Approaches in Thiophene Carboxylic Acid Synthesis

Modern organic synthesis relies heavily on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the thiophene carboxylic acid framework itself benefits significantly from advanced catalytic approaches, which often provide milder and more direct routes than classical methods.

One notable method involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of transition metal catalysts. semanticscholar.org Vanadium, iron, and molybdenum-containing catalysts, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have been shown to be effective for this transformation, producing 2-thiophenecarboxylic acid derivatives in good yields. semanticscholar.orgresearchgate.net The proposed mechanism involves the oxidation of methanol to generate reactive species that functionalize the thiophene ring. semanticscholar.org

Another advanced strategy is the homogeneous liquid-phase aerobic oxidation of precursors like 2-acetylthiophene. acs.org This method uses molecular oxygen as the oxidant and a catalytic system composed of manganese(II) acetate (Mn(OAc)₂) and cobalt(II) acetate (Co(OAc)₂), representing a more cost-effective and environmentally friendly process compared to stoichiometric oxidants. acs.org

Palladium-catalyzed carbonylation reactions also offer a powerful tool for introducing a carboxylic acid group onto a thiophene ring. This typically involves the reaction of a halogenated thiophene precursor with carbon monoxide (CO) in the presence of a palladium catalyst and an alcohol, leading to the formation of a thiophene ester. beilstein-journals.org

The table below highlights some advanced catalytic systems for the synthesis of thiophene carboxylic acids and their precursors.

| Catalytic System | Precursor | Reagents | Key Features |

| VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Thiophene | CCl₄, CH₃OH | Direct synthesis of 2-thiophenecarboxylic acid and its methyl ester. semanticscholar.orgresearchgate.net |

| Mn(OAc)₂ / Co(OAc)₂ | 2-Acetylthiophene | O₂ (air), Acetic Acid | Cost-effective, aerobic oxidation process for producing 2-thiophenecarboxylic acid. acs.org |

| Palladium Catalyst | Halogenated Thiophene | CO, Alcohol | Versatile method for introducing a carboxyl group via carbonylation. beilstein-journals.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes in both academic and industrial settings. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of thiophene derivatives is an area where these principles have been successfully applied. rsc.org

Key aspects of green chemistry in thiophene synthesis include:

Use of Benign Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water, ethanol, or deep eutectic solvents. nih.govrsc.orgresearchgate.net Some reactions can even be performed under solvent-free conditions. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Metal-catalyzed heterocyclization reactions are often highly atom-economical. nih.gov

Use of Safer Reagents: Employing non-toxic and readily available reagents. For instance, using "table salt" (sodium halides) as a source of electrophilic halogens in copper-catalyzed cyclization reactions avoids the use of more hazardous halogenating agents. nih.gov

Catalysis: Utilizing catalytic processes over stoichiometric ones reduces waste. This includes the use of recyclable catalysts and developing metal-free reaction pathways. researchgate.netorganic-chemistry.org

By embracing these principles, chemists can develop synthetic pathways to compounds like this compound that are not only efficient and selective but also sustainable. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 4 Isopropoxythiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site of reactivity in 4-isopropoxythiophene-2-carboxylic acid, undergoing a range of reactions typical for this class of organic acids.

Salt Formation and Ionization Studies

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. This acid-base reaction is a fundamental property, influencing its solubility and interaction with other molecules. The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the adjacent thiophene (B33073) ring.

Table 1: General pKa Values of Related Carboxylic Acids

| Compound | Approximate pKa |

| Benzoic Acid | 4.2 |

| Thiophene-2-carboxylic acid | 3.5 |

| Acetic Acid | 4.76 |

Note: This table provides context for the expected acidity of this compound.

The formation of salts with inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide is a straightforward process, yielding water-soluble carboxylates.

Decarboxylation Reactions and Mechanisms

The decarboxylation of thiophene-2-carboxylic acids is known to be more challenging compared to their furan (B31954) and pyrrole (B145914) counterparts. This increased stability is attributed to the greater aromaticity of the thiophene ring. The loss of carbon dioxide from this compound would require harsh conditions, such as high temperatures and the presence of a catalyst, often copper salts in a high-boiling solvent like quinoline.

The presence of the electron-donating isopropoxy group at the 4-position is not expected to significantly facilitate decarboxylation, as this reaction is generally favored by electron-withdrawing groups that can stabilize the intermediate carbanion formed upon CO2 loss. For some related benzothiophene-2-carboxylic acids, decarboxylation has been achieved by refluxing with strong acids like 48% hydrobromic acid. However, for a methoxy-substituted analog, this treatment led to demethylation prior to any potential decarboxylation, suggesting that the ether linkage in this compound might also be susceptible to cleavage under such harsh acidic conditions. zendy.io

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group of this compound can be converted into a variety of derivatives through nucleophilic acyl substitution. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, for a more irreversible reaction, the carboxylic acid can first be converted to a more reactive acyl chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield 4-isopropoxythiophene-2-carbonyl chloride. This highly reactive intermediate can then readily react with an alcohol to form the corresponding ester with high yield. masterorganicchemistry.comyoutube.com

Amide Formation: Direct reaction of this compound with an amine is generally inefficient as the basic amine will deprotonate the carboxylic acid to form an unreactive carboxylate salt. To facilitate amide formation, the carboxylic acid must first be activated. This can be achieved by converting it to the acyl chloride as described above, which then reacts readily with a primary or secondary amine. libretexts.org

Modern methods for amide bond formation often employ coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to directly couple this compound with an amine under milder conditions. nih.govorganic-chemistry.orgyoutube.com

Table 2: Common Reagents for Nucleophilic Acyl Substitution of Carboxylic Acids

| Transformation | Reagent(s) | Product |

| Esterification (Fischer) | Alcohol (R'-OH), H⁺ catalyst | Ester (RCOOR') |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride (RCOCl) |

| Esterification (from Acyl Chloride) | Alcohol (R'-OH), Pyridine (base) | Ester (RCOOR') |

| Amide Formation (from Acyl Chloride) | Amine (R'R''NH), Base | Amide (RCONR'R'') |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), Coupling agent (e.g., DCC, EDC) | Amide (RCONR'R'') |

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, (4-isopropoxythiophen-2-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

The reagent of choice for this reduction is lithium aluminum hydride (LiAlH₄). organic-chemistry.orgmasterorganicchemistry.combyjus.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. masterorganicchemistry.com

The high reactivity of LiAlH₄ means it will also reduce other susceptible functional groups if present in the molecule. However, it typically does not reduce isolated carbon-carbon double or triple bonds, nor does it affect the aromatic thiophene ring.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

In the case of this compound, the thiophene ring bears two substituents: the carboxylic acid group at the 2-position and the isopropoxy group at the 4-position.

The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director. However, in five-membered heterocycles like thiophene, the concept of meta-direction is less straightforward than in benzene (B151609). Generally, it deactivates the ring towards electrophilic attack.

The isopropoxy group is an oxygen-containing substituent with lone pairs of electrons that can be donated into the thiophene ring through resonance. This makes it a strongly activating, ortho-para director. youtube.com

The directing effects of these two groups will determine the position of any incoming electrophile. The powerful activating and directing effect of the alkoxy group generally dominates over the deactivating effect of the carboxylic acid. The isopropoxy group at the 4-position will direct incoming electrophiles to its ortho positions, which are the 3- and 5-positions of the thiophene ring.

Given that the 2-position is already occupied by the carboxylic acid, the most likely position for electrophilic attack will be the 5-position, which is ortho to the activating isopropoxy group and para to the deactivating carboxylic acid group. Substitution at the 3-position is also possible, being ortho to both the isopropoxy and the carboxylic acid groups, but may be sterically hindered. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation on this compound are predicted to yield primarily the 5-substituted product. youtube.comresearchgate.netlibretexts.orgstudysmarter.co.uk

Table 3: Predicted Major Product of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product |

| Halogenation | Br⁺, Cl⁺ | 5-Halo-4-isopropoxythiophene-2-carboxylic acid |

| Nitration | NO₂⁺ | 5-Nitro-4-isopropoxythiophene-2-carboxylic acid |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-isopropoxythiophene-2-carboxylic acid |

Oxidation Reactions of the Thiophene Ring

The thiophene ring, an electron-rich aromatic heterocycle, is susceptible to oxidation, although it is generally more stable than furan or pyrrole. The oxidation of thiophenes can lead to various products, including thiophene-S-oxides and thiophene-S,S-dioxides, which are highly reactive intermediates. organic-chemistry.org The presence of both an electron-donating isopropoxy group and an electron-withdrawing carboxylic acid group on the thiophene ring of this compound introduces a complex electronic environment that influences its susceptibility to oxidation.

In enzymatic systems, such as those involving cytochrome P450, thiophene oxidation can proceed via two main pathways: S-oxidation to form a thiophene-S-oxide or arene oxidation to form a thiophene epoxide. openstax.org Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions. openstax.org For thiophene-2-carboxylic acid derivatives, oxidation can also lead to decarboxylation. libretexts.org The oxidation of the thiophene ring in this compound would likely be influenced by the isopropoxy group, which could direct oxidation towards specific positions on the ring or affect the stability of the resulting oxidized intermediates.

Transformations Involving the Isopropoxy Substituent

The isopropoxy group, an ether linkage, is generally stable but can be cleaved under specific conditions. Ether cleavage typically requires strong acids, such as HBr or HI, and proceeds through either an S_N1 or S_N2 mechanism, depending on the structure of the alkyl group. openstax.orgwikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org For this compound, the isopropoxy group is attached to an aromatic ring, making it an aryl alkyl ether. Cleavage of such ethers with strong acids typically results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org In this case, the reaction would yield 4-hydroxythiophene-2-carboxylic acid and isopropyl halide. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group. chemistrysteps.comlibretexts.orglibretexts.org

It is important to note that diaryl ethers are generally resistant to cleavage by acids. libretexts.org While less common, ether cleavage can also be achieved using strongly basic reagents like organolithium compounds. wikipedia.org

Cross-Coupling Reactions and Their Methodological Challenges

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov However, the use of this compound in such reactions presents several challenges due to the presence of multiple reactive sites: the carboxylic acid, the electron-rich thiophene ring, and the potential for C-H activation at various positions.

Unveiling Contradictory Reactivity Reports

While no specific contradictory reactivity reports for this compound have been identified, the general literature on thiophene chemistry highlights several potential areas for unpredictable outcomes. The presence of a carboxylic acid can interfere with palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, potentially by coordinating to the palladium catalyst and deactivating it. reddit.com This can lead to reaction failure or the need for specific catalysts or conditions, such as microwave heating, to achieve the desired transformation. reddit.com

Furthermore, electron-rich heteroarenes like thiophenes can be challenging substrates in cross-coupling reactions due to issues with catalyst poisoning and competing side reactions. nih.gov The regioselectivity of cross-coupling reactions on substituted thiophenes can also be difficult to control, with reactions sometimes yielding a mixture of products. nih.gov For example, in the Suzuki coupling of dibromothiophene derivatives, the choice of catalyst and the amount of water present can significantly impact the selectivity and yield of the mono- and di-coupled products. nih.gov

Strategies for Selective Cross-Ketonization

The synthesis of unsymmetrical ketones from carboxylic acids is a valuable transformation. One approach is the decarboxylative cross-coupling of a carboxylic acid with an organometallic reagent or an aryl halide. researchgate.netdoi.org Another strategy is the selective cross-ketonization of two different carboxylic acids. researchgate.net

A metallaphotoredox strategy has been developed for the selective cross-ketonization of two structurally dissimilar carboxylic acids. researchgate.net This method relies on the differential reactivity of the two acids towards one- and two-electron processes within the catalytic cycle. researchgate.net One acid is predisposed to form an acyl-nickel intermediate, while the other undergoes more efficient radical decarboxylation to generate an organoradical. researchgate.net This approach has been shown to be applicable to a variety of functionalized carboxylic acids. researchgate.net

For this compound, a selective cross-ketonization could potentially be achieved by coupling it with another carboxylic acid under these or similar conditions. The success of such a reaction would depend on the relative rates of acylation and decarboxylation of the two acid partners. Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been developed, offering a pathway to arylalkynes. rsc.orgnih.govrsc.org This involves the in situ activation of the carboxylic acid to a mixed anhydride, followed by decarbonylation and coupling with an alkyne. nih.gov

Exploration of Derivatives and Analogues of 4 Isopropoxythiophene 2 Carboxylic Acid in Academic Research

Design and Synthesis of Functionalized Thiophene (B33073) Carboxylic Acid Derivatives

The core structure of 4-Isopropoxythiophene-2-carboxylic acid offers multiple avenues for chemical modification, primarily at the carboxylic acid group. These modifications are instrumental in tuning the molecule's physicochemical properties and biological activity.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For thiophene-2-carboxylic acids, this is often achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. libretexts.org This reaction is versatile, allowing for the synthesis of a wide array of ester derivatives. For instance, the ethyl ester of thiophene-2-carboxylic acid is a known compound with documented spectral data. nist.gov While specific literature on the synthesis of ester derivatives directly from this compound is not prevalent in the provided search results, the general principles of esterification are broadly applicable. sphinxsai.comyoutube.com The introduction of an ester group can modulate properties such as lipophilicity, which is a critical parameter for drug candidates.

The conversion of the carboxylic acid moiety to an amide is a common strategy in drug discovery to form stable, neutral molecules that can participate in hydrogen bonding. Amide derivatives of thiophene-2-carboxylic acids have been synthesized and investigated for various biological activities. sphinxsai.com A recent study highlighted the design and synthesis of a series of 4-amide-thiophene-2-carboxyl derivatives as potent P2Y14 receptor antagonists for the treatment of inflammatory bowel disease. nih.gov In this research, the amide bond was formed by coupling the thiophene carboxylic acid with various amines. nih.gov

Thiourea (B124793) derivatives, which contain the N-C(=S)-N linkage, are also of significant interest due to their broad spectrum of biological activities. analis.com.mybiointerfaceresearch.com The synthesis of thiourea derivatives of 2-thiophene carboxylic acid has been reported, and their antimicrobial and antioxidant properties have been evaluated. farmaciajournal.comfarmaciajournal.com Typically, these are synthesized from the corresponding acyl chloride, which is then reacted with a substituted amine to form an intermediate that leads to the final thiourea derivative. The electronic and steric properties of these thiourea derivatives have been studied using computational methods like Density Functional Theory (DFT). mdpi.com

Table 1: Examples of Thiophene Carboxylic Acid Derivatives in Research

| Derivative Type | General Structure | Research Focus |

| Ester | R-COOR' | Modulation of physicochemical properties |

| Amide | R-CONR'R'' | Biological activity, e.g., receptor antagonism nih.gov |

| Thiourea | R-CONHCSNHR' | Antimicrobial and antioxidant activity farmaciajournal.comfarmaciajournal.com |

While specific research on polymeric derivatives of this compound was not identified in the search results, the polymerization of thiophene derivatives is a well-established field. Polythiophenes are known for their conducting properties and have applications in electronics. The functionalization of polythiophenes with carboxylic acid groups can enhance their solubility and provide a point of attachment for other molecules.

Bioconjugation and Immobilization Strategies

The carboxylic acid group of this compound is a versatile handle for bioconjugation and immobilization.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. thermofisher.com The carboxylic acid can be activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), to react with primary amines on proteins or other biomolecules, forming a stable amide bond. thermofisher.com This strategy is widely used for labeling biomolecules with fluorescent dyes, attaching drugs to antibodies for targeted delivery, or creating probes for biological studies.

Immobilization involves attaching a molecule to a solid support. The carboxylic acid group of this compound can be used to covalently attach it to functionalized surfaces, such as beads for affinity chromatography or sensor chips. This allows for the development of materials for purification, diagnostics, or catalysis. While specific examples for this compound are not detailed in the provided search results, the general principles of bioconjugation and immobilization of carboxylic acids are well-established and directly applicable. nih.gov

Based on a comprehensive review of available scientific literature, detailed computational and molecular modeling studies specifically for the compound This compound are not present in the public domain. Research covering the explicit topics of Density Functional Theory (DFT) calculations, specific molecular docking interactions with Cyclooxygenase-2, and computational elucidations of its reaction mechanisms could not be located.

Therefore, it is not possible to generate an article that adheres to the strict, data-specific outline provided in the user request. The creation of content for the specified sections and subsections would require fabricating data, which falls outside the scope of providing scientifically accurate information.

Computational Chemistry and Molecular Modeling Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Optical and Electronic Properties

The core of TD-DFT lies in its ability to predict the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states of a molecule. These excitation energies are crucial for interpreting ultraviolet-visible (UV-Vis) absorption spectra, as the peaks in these spectra correspond to electronic transitions from the ground state to different excited states.

Key parameters obtained from TD-DFT calculations include:

Excitation Energy (E): The energy required to promote an electron from an occupied molecular orbital to an unoccupied molecular orbital. This is typically reported in electron volts (eV).

Absorption Wavelength (λ): The wavelength of light that a molecule absorbs to undergo a specific electronic transition. It is inversely related to the excitation energy and is usually expressed in nanometers (nm).

Oscillator Strength (f): A dimensionless quantity that represents the probability of a particular electronic transition occurring. Transitions with higher oscillator strengths are more intense in the experimental absorption spectrum.

Molecular Orbitals Involved: TD-DFT calculations identify the specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), that are involved in a given electronic transition. This provides a detailed picture of the nature of the excitation (e.g., π→π* or n→π* transitions).

For a molecule like 4-Isopropoxythiophene-2-carboxylic acid, TD-DFT calculations would typically be performed on a geometry that has been optimized at a suitable level of theory (e.g., using Density Functional Theory with a specific functional and basis set). The choice of the functional and basis set is critical for obtaining accurate results that can be reliably compared with experimental data.

Detailed Research Findings from Analogous Systems

While direct data for this compound is unavailable, research on other substituted thiophenes provides valuable insights. For instance, studies on thiophene-2-carboxylic acid and its derivatives show that the electronic properties are significantly influenced by the nature and position of the substituents on the thiophene (B33073) ring. researchgate.net The presence of an electron-donating group, such as an alkoxy group, at the 4-position is expected to influence the electron density distribution within the thiophene ring, thereby affecting the energies of the frontier molecular orbitals (HOMO and LUMO). This, in turn, would lead to shifts in the absorption wavelengths compared to the unsubstituted thiophene-2-carboxylic acid.

Theoretical investigations on various thiophene derivatives have demonstrated that the main electronic transitions in the UV-Vis region are typically of the π→π* type, involving the delocalized π-electron system of the thiophene ring. researchgate.net The isopropoxy group, being an electron-donating substituent, would likely increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption spectrum compared to the parent compound. The carboxylic acid group, being an electron-withdrawing group, also plays a crucial role in modulating the electronic properties.

The table below presents a hypothetical representation of the kind of data that would be generated from a TD-DFT calculation for this compound, based on general knowledge from related compounds. It is important to emphasize that these are illustrative values and not from actual published research on this specific molecule.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.87 | 320 | 0.45 | HOMO → LUMO (95%) |

| S2 | 4.28 | 290 | 0.12 | HOMO-1 → LUMO (88%) |

In this hypothetical scenario, the strongest absorption (indicated by the highest oscillator strength) is predicted to be the S1 transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The nature of these frontier orbitals would be of significant interest. The HOMO is expected to have significant contributions from the thiophene ring and the oxygen atom of the isopropoxy group, while the LUMO would likely be localized more on the thiophene ring and the carboxylic acid moiety.

Further computational analysis could also explore the effects of the solvent environment on the electronic transitions, as the polarity of the solvent can influence the stability of the ground and excited states, leading to solvatochromic shifts in the absorption spectrum.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular framework of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

For 4-Isopropoxythiophene-2-carboxylic acid, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the isopropoxy group—a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups. The chemical shifts of the two protons on the thiophene (B33073) ring would provide crucial information about the electronic environment and their positions relative to the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. libretexts.orgresearchgate.net

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. One would expect to observe signals for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring would show distinct chemical shifts influenced by the substituents. The isopropoxy group would exhibit two signals: one for the methine carbon and one for the equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 160-180 |

| Thiophene Ring Protons | 6.5 - 8.0 | 110-150 |

| Isopropoxy Methine (-CH) | 4.0 - 5.0 (septet) | 65-75 |

| Isopropoxy Methyl (-CH₃) | 1.0 - 1.5 (doublet) | 20-25 |

Note: These are predicted values based on general principles of NMR spectroscopy for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch would typically appear between 1680 and 1710 cm⁻¹. libretexts.org Additionally, C-O stretching and O-H bending vibrations associated with the carboxylic acid group would be observed. sigmaaldrich.com The presence of the thiophene ring and the isopropoxy group would contribute to the fingerprint region of the spectrum with various C-H, C-C, and C-S stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 (strong, sharp) |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Carboxylic Acid | O-H Bend | 920-950 (broad) |

| Aromatic C-H | Stretch | ~3100 |

| Alkyl C-H | Stretch | 2850-2960 |

Note: These are characteristic absorption ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and any detected impurities. By comparing the exact measured mass with the calculated mass for the expected formula (C₈H₁₀O₃S for this compound), the presence of impurities with different elemental compositions can be identified, even if they have the same nominal mass.

For the analysis of complex mixtures containing thiophene derivatives, Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC/TOFMS) is a powerful technique. While direct analysis of the carboxylic acid may require derivatization to increase its volatility, this method offers superior separation capabilities compared to conventional GC-MS. It is particularly useful for identifying and quantifying trace-level impurities in a sample by separating them from the main component in two dimensions before detection by the high-speed TOF mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids without the need for derivatization. The compound would first be separated from any impurities on a liquid chromatography column, typically using a reversed-phase column. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized (commonly by electrospray ionization, ESI) and its mass-to-charge ratio determined. LC-MS can be used to confirm the molecular weight of this compound and to detect and identify impurities.

Chromatographic Methods for Purity Assessment and Separationrsc.orgacs.org

Chromatographic techniques are fundamental for separating "this compound" from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile organic compounds like carboxylic acids. youtube.comnih.gov The technique forces a sample mixture in a liquid mobile phase through a column packed with a solid stationary phase. youtube.com Different components in the mixture interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). researchgate.net

A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing thiophene carboxylic acid derivatives. sielc.comsielc.com In such a method, a non-polar stationary phase (like C18) is used with a polar mobile phase. For "this compound," a gradient elution using a mixture of an organic solvent (like acetonitrile) and water, often with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid is in its protonated form, would likely achieve effective separation. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the thiophene ring provides a suitable chromophore. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Thiophene Carboxylic Acid Derivatives

| Parameter | Value/Type | Source(s) |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) | sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | UV-Vis or Diode Array Detector (DAD) | nih.gov |

| Detection Wavelength | ~260-290 nm | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov However, carboxylic acids like "this compound" are generally non-volatile and thermally labile due to the polar carboxylic acid group, which can lead to poor peak shape and degradation in the hot GC inlet and column. mdpi.com

To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester derivative. mdpi.comnih.gov This is commonly achieved through an alkylation or esterification reaction. For instance, the compound could be reacted with a reagent like isobutyl chloroformate or converted to its methyl or ethyl ester. mdpi.comnist.gov Once derivatized, the resulting ester can be readily analyzed by GC. The separation occurs in a capillary column, and detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with the latter providing both quantification and structural confirmation. mdpi.com

X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

For "this compound," obtaining a single crystal suitable for XRD analysis would allow for the absolute confirmation of its molecular structure. The analysis would reveal the planarity of the thiophene ring, the conformation of the isopropoxy group relative to the ring, and the orientation of the carboxylic acid group. Furthermore, it would elucidate the hydrogen bonding networks that form in the crystal lattice, which typically involve the carboxylic acid groups forming dimers or other supramolecular structures. nih.gov While specific crystal data for "this compound" is not publicly available, analysis of similar thiophene carboxylic acid derivatives demonstrates the type of detailed structural information that can be obtained. nih.govnih.gov

Table 2: Example Crystal Structure Data for a Related Compound, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

| Parameter | Value | Source(s) |

| Chemical Formula | C₇H₆O₄S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 18.2813 Å, b = 5.9833 Å, c = 7.3446 Å | nih.gov |

| Unit Cell Angles | α = 90°, β = 99.081°, γ = 90° | nih.gov |

| Volume (V) | 793.30 ų | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

| Key Structural Feature | Molecules form centrosymmetric dimers via O—H⋯O hydrogen bonds. | nih.gov |

Future Research Directions and Unexplored Avenues for 4 Isopropoxythiophene 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives has traditionally relied on classical methods that can be resource-intensive and generate significant waste. The future of synthesizing 4-Isopropoxythiophene-2-carboxylic acid and its derivatives lies in the adoption of green and sustainable chemistry principles.

Furthermore, the application of visible-light-promoted reactions presents an eco-friendly alternative for various chemical transformations. For instance, a visible-light-induced atomic substitution process has been demonstrated for converting thioacids to carboxylic acids, a concept that could be adapted for modifications of the thiophene ring or its substituents. organic-chemistry.org

| Synthetic Approach | Description | Potential Benefits |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, atom economy. nih.gov |

| Metal-Free Synthesis | Utilizing non-metallic catalysts or reagents to mediate chemical transformations. | Reduced toxicity, lower cost, and easier purification. nih.gov |

| Visible-Light Photocatalysis | Using visible light to initiate and drive chemical reactions. | Environmentally benign, mild reaction conditions, high selectivity. organic-chemistry.org |

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new reactivity. For this compound, detailed mechanistic studies on its formation and subsequent functionalization are crucial.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways, transition states, and the electronic properties of intermediates. acs.orgresearchgate.net Future investigations should employ DFT calculations to model the regioselectivity of electrophilic substitution on the 4-isopropoxythiophene ring, considering the directing effects of both the isopropoxy and carboxylic acid groups. Such studies can predict the most likely sites for further functionalization and guide experimental design. acs.org

Mechanistic inquiries into novel cycloaddition reactions involving the thiophene ring of this compound could unveil new pathways to complex heterocyclic systems. acs.orgacs.org Additionally, understanding the role of the carboxylic acid group as a directing group in transformations like C-H activation is a promising avenue for research.

Rational Design of Next-Generation Thiophene Derivatives

The principles of rational drug design and materials science can be systematically applied to this compound to develop new molecules with tailored properties. By understanding structure-activity relationships (SAR), researchers can modify the core structure to enhance desired biological activities or material characteristics.

For pharmaceutical applications, the carboxylic acid moiety can be converted to a variety of functional groups, such as amides, esters, and other bioisosteres, to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The isopropoxy group can also be varied to explore the impact of different alkoxy substituents on biological targets. acs.org The development of halogenated derivatives of this compound could also be a fruitful area of research, as halogenation is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. researchgate.net

In the realm of materials science, the design of novel polymers and macrocycles incorporating the this compound unit could lead to new organic electronic materials with interesting photophysical properties. nih.gov

| Design Strategy | Objective | Example Application |

| Bioisosteric Replacement | To improve biological activity and pharmacokinetic properties. | Conversion of the carboxylic acid to a tetrazole or hydroxamic acid. |

| Structure-Activity Relationship (SAR) Studies | To identify key structural features responsible for a desired effect. | Synthesizing a library of derivatives with varied substituents on the thiophene ring. nih.gov |

| Halogenation | To enhance metabolic stability and binding affinity. | Introduction of bromine or chlorine atoms at specific positions on the thiophene ring. researchgate.net |

Integration of In Silico and Experimental Approaches for Targeted Research

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating scientific discovery. For this compound, an integrated approach can streamline the research and development process.

In silico screening of virtual libraries of derivatives can be used to predict their biological activity against various protein targets or to estimate their material properties. nih.govnih.gov Molecular docking studies can provide insights into the binding modes of these derivatives with enzymes or receptors, helping to prioritize compounds for synthesis and experimental testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their observed activities. nih.gov

Experimental validation of the computational predictions is a critical component of this integrated approach. Promising candidates identified through in silico methods would then be synthesized and subjected to in vitro and in vivo testing to confirm their properties. nih.gov This iterative cycle of design, prediction, synthesis, and testing is a highly efficient strategy for targeted research.

Exploration of Underutilized Reactivity Modes

Beyond the well-established reactivity of thiophenes, there are several underutilized reactivity modes that could be explored for this compound. The development of novel transformations can lead to the synthesis of unprecedented molecular architectures.

One such area is the exploration of dearomatization reactions of the thiophene ring. While challenging, the selective dearomatization of this compound could provide access to a range of saturated and partially saturated heterocyclic scaffolds with interesting three-dimensional structures.

The carboxylic acid group can also be leveraged in novel ways. For instance, its participation in deoxygenative cycloaddition reactions has the potential to generate complex fused ring systems. acs.org Furthermore, the direct conversion of the carboxylic acid to other functional groups, such as thiols, via radical relay photocatalysis, represents a novel and potentially powerful synthetic tool. rsc.org

Expansion of Analytical Methodologies for Complex Systems

As the chemistry of this compound and its derivatives becomes more complex, the need for advanced analytical methodologies for their characterization and quantification will grow.

High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, can provide detailed compositional information for complex mixtures of thiophene derivatives. acs.org The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection of these compounds in biological and environmental matrices. rsc.org

For solid-state characterization, techniques like X-ray crystallography are invaluable for determining the three-dimensional structure of these molecules and understanding their packing in the solid state. nih.gov In cases where obtaining single crystals is challenging, Hirshfeld surface analysis can provide insights into intermolecular interactions. nih.govresearchgate.net Furthermore, advanced chromatographic techniques are needed to address potential issues like peak tailing that can occur with acidic compounds like this compound. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-isopropoxythiophene-2-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene ring. A two-step approach is often employed:

Esterification : Introduction of the isopropoxy group via nucleophilic substitution (e.g., reacting 4-hydroxythiophene-2-carboxylic acid with isopropyl bromide in the presence of a base like K₂CO₃) .

Acid Activation : Hydrolysis of the ester intermediate under acidic or basic conditions to yield the carboxylic acid.

Optimization strategies include:

- Temperature Control : Maintaining 60–80°C during esterification to balance reactivity and side-product formation.

- Catalyst Use : Employing phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The thiophene ring protons appear as distinct doublets (δ 6.5–7.5 ppm). The isopropoxy group shows a septet (δ 4.5–5.0 ppm) for the CH group and doublets (δ 1.2–1.4 ppm) for the methyl groups .

- Carboxylic acid protons may not be visible due to exchange broadening (D₂O shake confirms disappearance).

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of ether) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula (C₈H₁₀O₃S), with fragmentation patterns confirming substituent positions .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility increases in alkaline solutions due to deprotonation of the carboxylic acid group (pKa ~2.5–3.0) .

- Stability :

- Degrades above 120°C; store at 2–8°C under inert atmosphere.

- Susceptible to photodegradation; use amber glassware for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the 3- and 5-positions of the thiophene ring to modulate electronic and steric effects .

- Biological Assays :

- Test anti-inflammatory activity via COX-2 inhibition assays.

- Evaluate cytotoxicity using MTT assays on cancer cell lines.

- Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina .

Q. What experimental strategies can resolve contradictions in reported biological activities of thiophene-2-carboxylic acid derivatives across studies?

- Methodological Answer :

- Standardized Protocols : Replicate studies under controlled conditions (e.g., identical cell lines, reagent batches).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Crystallography : Solve X-ray structures of derivatives bound to target proteins to validate mechanistic hypotheses .

Q. How can computational methods (DFT, MD simulations) predict the reactivity and regioselectivity of this compound in further derivatization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring. For example, the 5-position may exhibit higher reactivity due to electron-withdrawing effects of the carboxylic acid .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.